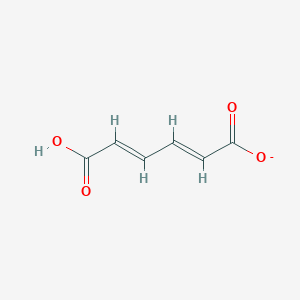

(2E,4E)-5-carboxypenta-2,4-dienoate

Descripción

Propiedades

Fórmula molecular |

C6H5O4- |

|---|---|

Peso molecular |

141.1 g/mol |

Nombre IUPAC |

(2E,4E)-6-hydroxy-6-oxohexa-2,4-dienoate |

InChI |

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/p-1/b3-1+,4-2+ |

Clave InChI |

TXXHDPDFNKHHGW-ZPUQHVIOSA-M |

SMILES isomérico |

C(=C/C(=O)O)\C=C\C(=O)[O-] |

SMILES canónico |

C(=CC(=O)O)C=CC(=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Variations at the 5-Position

Aryl and Heteroaryl Derivatives

Substituents at the 5-position range from simple phenyl groups to complex heterocycles. Key examples include:

Key Observations :

Functional Group Modifications

Carboxyl vs. Ester vs. Hydroxyl/Ketone Derivatives

Key Observations :

- The carboxyl group in (2E,4E)-5-carboxypenta-2,4-dienoate enhances water solubility and participation in hydrogen bonding, critical for biological interactions .

- Ester derivatives (e.g., ethyl, methyl) are more lipophilic, favoring organic-phase reactions and serving as intermediates in cross-coupling reactions .

- Ketone and hydroxyl derivatives exhibit increased reactivity, often appearing as degradation intermediates in photocatalytic systems .

Structural and Spectroscopic Comparisons

IR and Mass Spectrometry Trends :

Métodos De Preparación

Fermentation and Extraction

The mangrove-derived fungus Aspergillus ustus 094102 has been identified as a prolific producer of drimane sesquiterpenoids esterified with (2E,4E)-5-carboxypenta-2,4-dienoate derivatives. Fermentation is conducted in a nutrient-rich broth under controlled aerobic conditions, typically spanning 7–14 days to optimize secondary metabolite production. The bioactive ethyl acetate (EtOAc) extract of the fermentation broth is concentrated under reduced pressure, yielding a crude residue rich in target compounds.

Chromatographic Purification

The crude extract undergoes sequential chromatographic separations:

-

Silica Gel Column Chromatography : Initial fractionation using gradient elution with petroleum ether/EtOAc or dichloromethane/methanol systems.

-

Sephadex LH-20 Gel Filtration : Further purification based on molecular size differences.

-

Preparative HPLC : Final isolation of (2E,4E)-5-carboxypenta-2,4-dienoate derivatives (e.g., ustusolate H) using reversed-phase C18 columns and acetonitrile/water mobile phases.

Table 1: Key NMR Data for Ustusolate H (Compound 4)

| Position | δ<sub>H</sub> (ppm) | δ<sub>C</sub> (ppm) | Multiplicity | Correlation (HMBC) |

|---|---|---|---|---|

| 2′ | 5.61 (d, J = 15.1 Hz) | 128.2 (CH) | Doublet | C-1′, C-4′ |

| 4′ | 6.34 (dd, J = 15.1, 10.3 Hz) | 157.4 (CH) | Double doublet | C-2′, C-5′ |

| 5′-COOH | - | 169.5 (C=O) | - | - |

| 6-OCO | - | 174.6 (C=O) | - | - |

The stereochemistry of the (2E,4E) configuration is confirmed through nuclear Overhauser effect (NOE) correlations and electronic circular dichroism (ECD) analysis. For instance, the NOESY correlation between H-2′ and H-4′ in ustusolate H confirms the trans geometry of the double bonds.

Chemical Synthesis Approaches

Oxidation of Diene Precursors

Chromium trioxide (CrO<sub>3</sub>) and periodate-permanganate systems are employed to oxidize allylic positions or cleave olefins, forming carboxylate functionalities.

Chromium Trioxide Oxidation

A solution of CrO<sub>3</sub> in aqueous sulfuric acid is added dropwise to a diene precursor at 20–35°C. The reaction is quenched with isopropyl alcohol, and the mixture is neutralized with sodium bicarbonate. This method selectively oxidizes allylic alcohols to α,β-unsaturated carboxylic acids, which are subsequently esterified to yield the target compound.

Periodate-Permanganate Cleavage

A mixture of potassium permanganate (KMnO<sub>4</sub>) and sodium periodate (NaIO<sub>4</sub>) in tert-butanol/water cleaves conjugated dienes to generate dicarboxylic acids. For example:

This route offers moderate yields (~40–60%) but requires stringent temperature control to prevent over-oxidation.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction constructs the (2E,4E) diene system with high stereoselectivity. A phosphoryl-stabilized carbanion reacts with an aldehyde, followed by oxidation and esterification:

-

Wittig Reaction :

-

Oxidation : The terminal methyl group is oxidized to a carboxylate using Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>).

-

Purification : Column chromatography isolates the (2E,4E)-configured product.

Comparative Analysis of Methodologies

Table 2: Microbial vs. Chemical Synthesis

Microbial biosynthesis excels in stereochemical fidelity but faces scalability challenges. Chemical methods, while scalable, often necessitate multi-step protection/deprotection strategies to preserve the (2E,4E) configuration.

Structural and Spectroscopic Characterization

The (2E,4E)-5-carboxypenta-2,4-dienoate moiety exhibits distinct UV-Vis absorption at λ<sub>max</sub> 240–260 nm due to π→π* transitions of the conjugated diene. IR spectra show stretches at ν<sub>max</sub> 1690–1710 cm<sup>−1</sup> (C=O) and 1630–1650 cm<sup>−1</sup> (C=C). High-resolution mass spectrometry (HRMS) confirms the molecular formula C<sub>7</sub>H<sub>8</sub>O<sub>4</sub>, with a characteristic [M–H]<sup>−</sup> ion at m/z 155.0350 .

Q & A

Q. How can synthetic byproducts be identified and minimized during scale-up?

- Methodological Answer: Characterize byproducts via HRMS/MS and 2D NMR (COSY, HSQC). Optimize reaction conditions (e.g., lower catalyst loading or shorter reaction times) to reduce isomerization or dimerization. Implement Design of Experiments (DoE) for parameter screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.